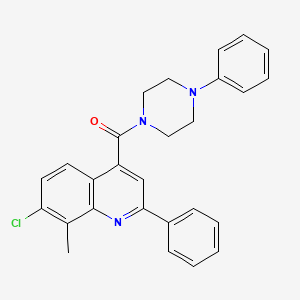
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and phenyl groups, as well as a phenylpiperazine moiety. The molecular formula is C26H22ClN3O, and it is known for its applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 7-chloro-8-methyl-2-phenylquinoline, which is then reacted with 4-phenylpiperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(7-Chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
What sets (7-chloro-8-methyl-2-phenyl-4-quinolyl)(4-phenylpiperazino)methanone apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H24ClN3O |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H24ClN3O/c1-19-24(28)13-12-22-23(18-25(29-26(19)22)20-8-4-2-5-9-20)27(32)31-16-14-30(15-17-31)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
InChI Key |
FIBWMKBGXYAGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)

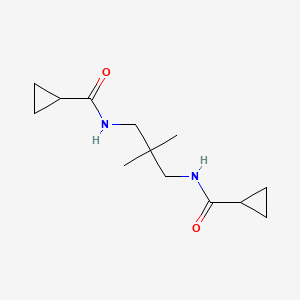
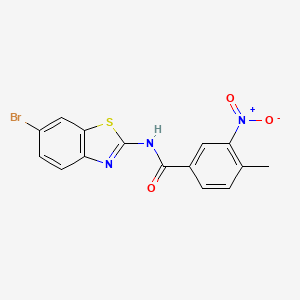
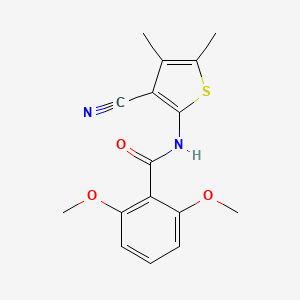
![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
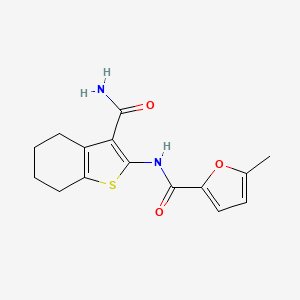
![3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978242.png)
